2-Iodo-6-isopropoxyphenol

Description

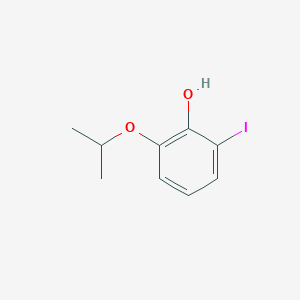

Structure

3D Structure

Properties

Molecular Formula |

C9H11IO2 |

|---|---|

Molecular Weight |

278.09 g/mol |

IUPAC Name |

2-iodo-6-propan-2-yloxyphenol |

InChI |

InChI=1S/C9H11IO2/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6,11H,1-2H3 |

InChI Key |

XCUPLASYPWWVRC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C(=CC=C1)I)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Spectroscopic Analysis of 2-Iodo-6-isopropoxyphenol: A Technical Guide

An In-depth Technical Guide

Topic: Spectroscopic Data for 2-Iodo-6-isopropoxyphenol Audience: Researchers, scientists, and drug development professionals.

Executive Summary: 2-Iodo-6-isopropoxyphenol is a substituted phenolic compound with potential applications in organic synthesis and medicinal chemistry. Unambiguous structural confirmation is paramount for its use in any research or development context. This guide provides a detailed examination of the expected spectroscopic signature of 2-Iodo-6-isopropoxyphenol using a multi-technique approach. We will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing data from structurally related compounds and foundational spectroscopic principles, this document serves as an expert resource for the identification, characterization, and quality control of this molecule.

Molecular Structure and Spectroscopic Overview

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 2-Iodo-6-isopropoxyphenol (CAS No. 1243280-95-6) is a trisubstituted benzene ring featuring a hydroxyl (-OH) group, an isopropoxy (-OCH(CH₃)₂) group, and an iodine (-I) atom. The substituents are positioned at carbons 1, 2, and 6, leading to a specific pattern of aromatic protons.

The combination of these functional groups gives rise to a unique spectroscopic fingerprint that can be predicted and verified.

-

NMR Spectroscopy will be instrumental in mapping the carbon-hydrogen framework, confirming the substitution pattern of the aromatic ring and the structure of the isopropoxy group.

-

FT-IR Spectroscopy will identify the key functional groups, notably the characteristic O-H stretch of the phenol and the C-O bonds of the ether and phenol.

-

Mass Spectrometry will confirm the molecular weight and elemental composition and provide insights into the molecule's fragmentation pathways.

Caption: Molecular structure of 2-Iodo-6-isopropoxyphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules in solution. The analysis of chemical shifts, coupling constants, and signal integrations provides a complete picture of the proton and carbon environments.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the isopropoxy group, and the phenolic hydroxyl group. The chemical shifts are influenced by the electronic effects of the substituents. The iodine atom exerts a deshielding effect, while the hydroxyl and isopropoxy groups are electron-donating.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Aromatic (H-4) | ~7.10 - 7.25 | t | 1H | Ar-H | Triplet due to coupling with H-3 and H-5. |

| Aromatic (H-3) | ~6.90 - 7.05 | dd | 1H | Ar-H | Doublet of doublets, coupled to H-4 and H-5. |

| Aromatic (H-5) | ~6.70 - 6.85 | dd | 1H | Ar-H | Doublet of doublets, coupled to H-4 and H-3. |

| Phenolic OH | ~5.5 - 6.5 | s (broad) | 1H | -OH | Broad singlet, exchangeable with D₂O. Position is concentration and solvent dependent. |

| Isopropoxy CH | ~4.40 - 4.60 | sept | 1H | -OCH (CH₃)₂ | Septet due to coupling with the six methyl protons. |

| Isopropoxy CH₃ | ~1.30 - 1.45 | d | 6H | -OCH(CH₃ )₂ | Doublet due to coupling with the single methine proton. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine unique carbon atoms in the molecule. The chemical shifts are highly dependent on the attached substituent.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| C-1 | ~145 - 148 | C -OH | Quaternary carbon, deshielded by the attached oxygen. |

| C-2 | ~144 - 147 | C -O-iPr | Quaternary carbon, deshielded by the attached ether oxygen. |

| C-6 | ~85 - 90 | C -I | Quaternary carbon, shielded by the "heavy atom effect" of iodine. |

| C-4 | ~129 - 132 | Ar-C H | Aromatic methine carbon. |

| C-3 | ~122 - 125 | Ar-C H | Aromatic methine carbon. |

| C-5 | ~115 - 118 | Ar-C H | Aromatic methine carbon. |

| Isopropoxy CH | ~70 - 73 | -OC H(CH₃)₂ | Aliphatic methine carbon attached to oxygen. |

| Isopropoxy CH₃ | ~21 - 23 | -OCH(C H₃)₂ | Aliphatic methyl carbons. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. This standard procedure is applicable for a typical 400 MHz or 500 MHz spectrometer.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-Iodo-6-isopropoxyphenol.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the spectrometer's magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. This is validated by observing the line shape of a known solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Collect a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

-

Use a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the ¹H signals and pick all peaks in both spectra.

-

Caption: Standard workflow for NMR data acquisition and processing.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Vibrational Frequencies

The IR spectrum of 2-Iodo-6-isopropoxyphenol will be dominated by absorptions from the O-H and C-H bonds, as well as C-O and aromatic C=C bonds. The data for related compounds like 2-isopropoxyphenol and 2-iodophenol support these assignments.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3500 - 3300 | Strong, Broad | O-H Stretch | Phenolic -OH |

| ~3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| ~2980 - 2850 | Medium-Strong | C-H Stretch | Aliphatic (Isopropoxy) |

| ~1600, ~1470 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Aryl-O (Phenol & Ether) |

| ~1120 | Strong | C-O Stretch | Alkyl-O (Ether) |

Experimental Protocol for FT-IR Analysis (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount (a single drop if liquid, or a few milligrams of solid) of 2-Iodo-6-isopropoxyphenol directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Label the significant peaks corresponding to the key functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, by extension, the molecular formula of a compound. It also reveals structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum

-

Molecular Formula: C₉H₁₁IO₂

-

Monoisotopic Mass: 277.9804 g/mol

-

Molecular Ion Peak (M⁺˙): A strong peak is expected at an m/z (mass-to-charge ratio) of approximately 278.

-

Isotopic Pattern: The presence of iodine (¹²⁷I is 100% abundant) will not produce a complex isotopic pattern for the molecular ion itself, but its fragments will be characteristic.

-

Key Fragmentation Patterns:

-

Loss of Isopropyl Group: A significant fragment at [M - 43]⁺ corresponding to the loss of the isopropyl radical (•CH(CH₃)₂).

-

Loss of Propene: A fragment at [M - 42]⁺ resulting from a McLafferty-type rearrangement and loss of propene (CH₂=CHCH₃).

-

Loss of Iodine: A fragment at [M - 127]⁺ corresponding to the loss of the iodine radical.

-

Experimental Protocol for LC-MS Analysis (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like phenols, often coupled with liquid chromatography (LC) for sample introduction.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase.

-

-

Instrument Setup:

-

The LC system is set up to deliver a constant flow of mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid to promote ionization).

-

The mass spectrometer is calibrated using a known standard.

-

Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte. The instrument can be run in both positive and negative ion modes to detect [M+H]⁺ or [M-H]⁻, respectively.

-

-

Data Acquisition:

-

Inject a small volume (1-5 µL) of the sample solution into the LC-MS system.

-

Acquire mass spectra across a relevant m/z range (e.g., 50-500). High-resolution mass spectrometers (like Orbitrap or TOF) are used to determine the exact mass to four decimal places, which is critical for formula confirmation.

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Use the instrument software to calculate the elemental composition from the high-resolution mass.

-

Analyze the other peaks in the spectrum to identify characteristic fragment ions.

-

Conclusion

The structural integrity of a compound like 2-Iodo-6-isopropoxyphenol is definitively established not by a single piece of data, but by the cohesive narrative told by multiple spectroscopic techniques. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the H-C framework, FT-IR confirms the presence of essential functional groups, and high-resolution mass spectrometry validates the elemental composition and molecular weight. This guide outlines the expected data and the robust, self-validating protocols required to obtain it, providing researchers and drug development professionals with a comprehensive framework for the unambiguous characterization of 2-Iodo-6-isopropoxyphenol.

References

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

-

PubChem. 2-Iodophenol. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 2-Isopropoxyphenol. National Center for Biotechnology Information. Available at: [Link]

-

National Institute of Standards and Technology. 2-Isopropoxyphenol. NIST Chemistry WebBook. Available at: [Link]

-

National Institute of Standards and Technology. 2-Isopropoxyphenol. NIST Chemistry WebBook. Available at: [Link]

-

Kanamori, T., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences, 56(5), 1319-23. Available at: [Link]

-

National Institute of Standards and Technology. 2-Isopropoxyphenol. NIST Chemistry WebBook. Available at: [Link]

- Google Patents. Method of preparing 2, 4, 6-triiodophenol.

-

Lin, C. H., et al. (2024). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. Polymers, 16(2), 303. Available at: [Link]

-

ResearchGate. Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. Available at: [Link]

-

Jusko, P., et al. (2022). Laboratory IR Spectra of the Ionic Oxidized Fullerenes C60O+ and C60OH+. The Journal of Physical Chemistry A, 126(10), 1630–1637. Available at: [Link]

Sources

A Multi-Spectroscopic Approach to the Definitive Structure Elucidation of 2-Iodo-6-isopropoxyphenol

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The unambiguous structural assignment of novel chemical entities is a cornerstone of chemical research and development, particularly within the pharmaceutical industry where molecular architecture dictates biological function and intellectual property. This guide presents a comprehensive, field-proven strategy for the structure elucidation of 2-Iodo-6-isopropoxyphenol, a substituted aromatic compound representative of key intermediates in organic synthesis. We move beyond a simple recitation of techniques, instead focusing on the strategic integration of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each step is rationalized, explaining the causality behind experimental choices to create a self-validating analytical workflow. This document serves as a practical guide for scientists seeking to confirm or identify complex small molecules with high confidence.

Introduction: The Imperative for Unambiguous Characterization

Substituted phenols are a privileged scaffold in medicinal chemistry and materials science. The specific compound of interest, 2-Iodo-6-isopropoxyphenol, combines several key features: a phenolic hydroxyl group, an ether linkage, and a heavy halogen atom on a benzene ring. This combination presents a unique analytical puzzle whose solution requires a multi-faceted spectroscopic approach. The presence of an iodine atom makes it a valuable synthon for cross-coupling reactions, while the overall substitution pattern could influence its physicochemical and biological properties.

Erroneous structure assignment can lead to the invalidation of biological data, wasted resources, and significant delays in development pipelines. Therefore, a rigorous, orthogonal approach to elucidation is not merely academic but a critical component of risk mitigation. This guide details the logical workflow, from initial molecular formula determination by high-resolution mass spectrometry to the complete mapping of atomic connectivity through one and two-dimensional NMR, with final confirmation of functional groups by vibrational and electronic spectroscopy.

Synthesis and Purification: The Foundation of Accurate Analysis

Before any analytical technique can yield meaningful data, the purity of the sample must be assured. The logical synthetic precursor to the target molecule is 2-isopropoxyphenol. The introduction of iodine is achieved via electrophilic aromatic substitution.

Protocol: Synthesis via Electrophilic Iodination

-

Dissolution: Dissolve 2-isopropoxyphenol (1.0 eq) in a suitable solvent such as acetonitrile.

-

Reagent Addition: In a separate flask, prepare a solution of an iodinating reagent. A common and effective system involves combining molecular iodine (I₂) with an oxidizing agent like hydrogen peroxide or a hypervalent iodine reagent such as [bis(acetoxy)iodo]benzene to generate a more potent electrophilic iodine species.[1]

-

Reaction: Slowly add the iodinating solution to the dissolved 2-isopropoxyphenol at room temperature. The hydroxyl and isopropoxy groups are both ortho-, para-directing. Since the para-position is sterically unhindered, the primary potential isomeric impurity is 4-iodo-2-isopropoxyphenol. The position ortho to the hydroxyl and meta to the isopropoxy group is also activated, leading to the desired product.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction, perform an aqueous workup to remove water-soluble components, and extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the target compound from unreacted starting material and isomeric byproducts.

The integrity of the subsequent spectroscopic data is entirely dependent on the success of this purification step.

Mass Spectrometry: Establishing the Molecular Formula

The first step in any structure elucidation is to determine the elemental composition.[2][3] High-Resolution Mass Spectrometry (HRMS) provides the necessary mass accuracy to distinguish between compounds with the same nominal mass but different elemental formulas.

Causality of Method Selection: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like phenols, minimizing in-source fragmentation and preserving the molecular ion.[2] Analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes is recommended, as phenols are acidic and ionize exceptionally well in negative mode.

Experimental Protocol: LC-HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a 50:50 mixture of acetonitrile and water.

-

Instrumentation: Inject the sample into an LC-HRMS system (e.g., a Q-TOF or Orbitrap mass spectrometer) equipped with an ESI source.

-

Data Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

-

Analysis: Determine the accurate mass of the most abundant parent ion peak and use the instrument's software to calculate the most plausible elemental formula.

Expected Data & Interpretation: The molecular formula for 2-Iodo-6-isopropoxyphenol is C₉H₁₁IO₂.

-

Calculated Exact Mass: 277.9804 g/mol

-

Expected [M-H]⁻ Ion: m/z 276.9731

-

Expected [M+H]⁺ Ion: m/z 278.9872

The observation of an ion with a mass accurate to within 5 ppm of the calculated value provides strong evidence for the proposed elemental formula. Iodine is monoisotopic (¹²⁷I), so no characteristic M+2 isotopic pattern will be observed, unlike with chlorine or bromine.[4]

Fragmentation Analysis: Tandem MS (MS/MS) experiments can reveal key structural fragments. In halogenated phenols, fragmentation often involves the loss of the halogen atom or cleavage related to the other substituents.[5][6]

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Expected Fragment m/z |

| 276.9731 ([M-H]⁻) | Loss of Iodine radical | I• (126.9044 u) | 150.0686 |

| 276.9731 ([M-H]⁻) | Loss of propene from isopropoxy group | C₃H₆ (42.0469 u) | 234.9262 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR is the most powerful technique for the de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[3][7] A combination of 1D (¹H, ¹³C) and 2D (COSY, HMBC) experiments is required for an unambiguous assignment.[8]

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR: Acquire a standard proton NMR spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment should also be run to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) carbons.

-

2D COSY: Acquire a Homonuclear Correlation Spectroscopy experiment to identify proton-proton spin coupling networks.

-

2D HMBC: Acquire a Heteronuclear Multiple Bond Correlation experiment to identify long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting structural fragments.

-

D₂O Shake: To confirm the phenolic proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The exchangeable -OH proton signal will disappear.[9]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum will reveal three distinct regions: aromatic, ether, and hydroxyl.

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-d (CH) | 4.5 - 4.7 | Septet | 1H | Methine proton split by 6 adjacent methyl protons. |

| H-c (CH₃) | 1.3 - 1.5 | Doublet | 6H | Two equivalent methyl groups split by the methine proton. |

| Ar-H (H-3, H-4, H-5) | 6.7 - 7.2 | m | 3H | Aromatic protons in a complex pattern due to mutual coupling. Expect a triplet-like pattern for H-4 and two doublet-like patterns for H-3 and H-5. |

| OH | 5.0 - 6.0 | br s | 1H | Broad singlet, chemical shift is concentration/solvent dependent. Will disappear upon D₂O shake. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C spectrum is expected to show 9 unique carbon signals.[10][11]

| Carbon Label | Predicted δ (ppm) | DEPT-135 | Rationale |

| C-c (CH₃) | ~22 | Positive | Standard aliphatic methyl carbon. |

| C-d (CH) | ~72 | Positive | Aliphatic methine carbon attached to oxygen. |

| C-2 (C-I) | ~90 | No Signal | Aromatic carbon bonded to iodine. The heavy atom effect of iodine causes significant shielding. |

| C-4 | ~122 | Positive | Aromatic CH. |

| C-5 | ~123 | Positive | Aromatic CH. |

| C-3 | ~115 | Positive | Aromatic CH. |

| C-1 (C-OH) | ~145 | No Signal | Aromatic carbon attached to the hydroxyl group (deshielded). |

| C-6 (C-O-iPr) | ~148 | No Signal | Aromatic carbon attached to the ether oxygen (deshielded). |

2D NMR: Assembling the Structure

While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect.

-

COSY: Will confirm the isopropoxy group by showing a clear correlation between the septet (H-d) and the doublet (H-c). It will also show correlations between the adjacent aromatic protons (H-3/H-4 and H-4/H-5).

-

HMBC: This is the key experiment for final confirmation. Critical correlations are expected between:

-

The isopropoxy methine proton (H-d) and the aromatic carbon it's attached to (C-6).

-

The aromatic protons (H-3, H-5) and the quaternary carbons (C-1, C-2, C-6), confirming their positions relative to the substituents.

-

The phenolic OH proton and the adjacent carbons (C-1, C-2).

-

Caption: Key HMBC correlations confirming the connectivity of 2-Iodo-6-isopropoxyphenol.

Vibrational and Electronic Spectroscopy: Functional Group Confirmation

IR and UV-Vis spectroscopy provide complementary, confirmatory data. While not sufficient for elucidation on their own, they serve as a rapid check for the presence of key functional groups and the aromatic system.

Infrared (IR) Spectroscopy

Causality of Method Selection: IR spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups have characteristic absorption frequencies, providing a molecular "fingerprint."[12]

Experimental Protocol: ATR-IR Analysis

-

Sample Preparation: Place a small amount of the purified liquid or solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3600 (broad) | O-H stretch | Phenolic Hydroxyl[9][13] |

| 3000-3100 (sharp) | C-H stretch | Aromatic C-H |

| 2850-2980 (sharp) | C-H stretch | Aliphatic C-H (isopropoxy) |

| ~1580, ~1470 | C=C stretch | Aromatic Ring |

| ~1220 | C-O stretch | Phenolic C-O[14] |

| ~1100 | C-O stretch | Alkyl Ether C-O |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Causality of Method Selection: UV-Vis spectroscopy measures the electronic transitions within a molecule. For 2-Iodo-6-isopropoxyphenol, it will characterize the π → π* transitions of the substituted benzene ring.

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

Acquisition: Record the absorbance spectrum from approximately 200 to 400 nm.

-

Basification: Add a drop of dilute NaOH to the cuvette and re-record the spectrum to observe the shift for the phenolate ion.

Expected Spectrum: Phenols typically exhibit two main absorption bands.[15] The substituents will cause a bathochromic (red) shift compared to benzene (λ_max ≈ 255 nm). Upon addition of a base, the formation of the phenolate ion increases conjugation, resulting in a significant bathochromic shift, which is a classic test for phenols.

Conclusion: A Unified Model of Evidence

The structure elucidation of 2-Iodo-6-isopropoxyphenol is achieved not by a single measurement, but by the logical synthesis of data from orthogonal analytical techniques. The workflow is a system of checks and balances where each piece of evidence supports and validates the others.

Sources

- 1. scielo.br [scielo.br]

- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. scispace.com [scispace.com]

- 12. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 15. cdnsciencepub.com [cdnsciencepub.com]

Theoretical Properties and Synthetic Architecture of 2-Iodo-6-isopropoxyphenol

Executive Summary

2-Iodo-6-isopropoxyphenol (CAS: 1243280-95-6) represents a specialized scaffold in the study of anesthetic pharmacophores and halogenated phenolic ligands. Structurally distinct from propofol (2,6-diisopropylphenol) due to the presence of an asymmetric ether linkage and a heavy halogen atom, this compound offers a unique probe for exploring the "sigma-hole" interactions within the GABA_A receptor binding pocket.

This guide analyzes the theoretical physicochemical properties, synthetic pathways, and predicted pharmacological behavior of 2-Iodo-6-isopropoxyphenol. It is designed to assist researchers in evaluating this compound as a potential allosteric modulator or metabolic standard.

Molecular Architecture & Physicochemical Theory

The pharmacological potential of 2-Iodo-6-isopropoxyphenol is governed by the interplay between the lipophilic iodine atom and the hydrogen-bond-accepting isopropoxy group.

Structural Analysis

Unlike the symmetric alkyl groups of propofol, the 6-isopropoxy substituent introduces an oxygen atom capable of acting as a hydrogen bond acceptor (HBA). Simultaneously, the ortho-iodine provides a region of positive electrostatic potential (the sigma hole) along the C-I bond axis, facilitating halogen bonding with nucleophilic residues (e.g., carbonyl oxygens in the receptor backbone).

Predicted Physicochemical Profile

The following data represents theoretical values derived from Structure-Activity Relationship (SAR) algorithms and comparative analysis with known analogues (2-iodophenol and 2-isopropoxyphenol).

| Property | Value (Predicted) | Mechanism/Significance |

| Molecular Formula | C₉H₁₁IO₂ | Core phenolic scaffold. |

| Molecular Weight | 278.09 g/mol | Well within Lipinski's Rule (<500). |

| LogP (Octanol/Water) | 3.2 – 3.5 | Optimal for CNS penetration (Blood-Brain Barrier crossing). |

| pKa (Acidic) | 8.5 – 9.0 | Iodine (-I effect) increases acidity; Alkoxy (+R effect) decreases it. Net result: slightly more acidic than propofol (pKa ~11). |

| Polar Surface Area (PSA) | ~29.5 Ų | Low PSA indicates high membrane permeability. |

| H-Bond Donors | 1 (Phenolic OH) | Critical for receptor anchoring. |

| H-Bond Acceptors | 2 (Ether O, Phenol O) | The ether oxygen adds a secondary interaction point absent in propofol. |

Synthetic Pathways & Purity Validation

Synthesis of 2-Iodo-6-isopropoxyphenol requires regioselective control to ensure the iodine is installed ortho to the hydroxyl group without over-iodinating the activated ring.

Primary Synthetic Route: Regioselective Iodination

The most robust pathway utilizes 2-isopropoxyphenol as the starting material. The isopropoxy group directs electrophilic substitution to the ortho and para positions. Blocking or careful stoichiometric control is required to favor the ortho (6-position) product.

Experimental Protocol (Recommended)

Note: This protocol assumes standard Schlenk line techniques.

-

Starting Material: Dissolve 2-isopropoxyphenol (1.0 eq) in Methanol (MeOH).

-

Catalyst/Reagent: Add Sodium Iodide (NaI, 1.2 eq) and Sodium Hydroxide (NaOH, 1.0 eq).

-

Oxidant Addition: Dropwise addition of aqueous Sodium Hypochlorite (NaOCl) or Hydrogen Peroxide (H₂O₂) at 0°C. This generates the electrophilic iodonium species (

) in situ. -

Reaction: Stir at 0°C–RT for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Quench: Terminate with saturated Sodium Thiosulfate (

) to remove excess iodine (color change from red/brown to yellow/clear). -

Workup: Acidify with 1M HCl, extract with Dichloromethane (DCM), and dry over

. -

Purification: Flash column chromatography on silica gel. The iodine atom increases lipophilicity, usually causing the product to elute before the starting material.

Visualization of Synthetic Logic

The following diagram illustrates the synthesis flow and potential side reactions (over-iodination).

Figure 1: Synthetic flowchart transforming Catechol to the target iodinated ether, highlighting the critical regioselectivity step.

Theoretical Pharmacology: Receptor Interaction

The primary interest in 2-Iodo-6-isopropoxyphenol lies in its potential interaction with the GABA_A receptor , specifically at the

The "Sigma Hole" Hypothesis

Iodine is unique among biological halogens due to its large polarizability. It forms a "sigma hole"—a region of positive electrostatic potential opposite the C-I covalent bond.

-

Mechanism: This positive patch can act as a Lewis acid, forming a Halogen Bond (X-bond) with Lewis bases (e.g., the backbone carbonyl of residue Asn289 or Tyr157 in the GABA_A

2 subunit). -

Comparison: The isopropyl group of propofol interacts purely via Van der Waals (hydrophobic) forces. The Iodine replacement introduces a directional, specific electrostatic interaction, potentially increasing binding affinity (

) or altering residence time.

Pharmacophore Docking Simulation (Logic)

If docking this molecule into the GABA_A receptor (PDB: 6HUO), the following interactions are predicted:

-

Phenolic OH: H-bond donor to Ser265 (or equivalent hydrophilic residue deep in the pocket).

-

Isopropoxy Group: The ether oxygen accepts an H-bond from water networks or polar side chains, while the isopropyl tail fits into the hydrophobic sub-pocket (Valine/Leucine rich).

-

Iodine Atom: Occupies the space of the second isopropyl group but engages in halogen bonding, potentially stabilizing the open-channel conformation.

ADMET Profiling (Metabolic Fate)

Understanding the metabolic stability of 2-Iodo-6-isopropoxyphenol is crucial for its application as a drug candidate or probe.

Metabolic Pathways

The presence of the ether linkage renders this molecule susceptible to Cytochrome P450-mediated O-dealkylation, a pathway not present in propofol.

-

Phase I (Functionalization):

-

O-Dealkylation: CYP enzymes (likely CYP2B6 or CYP2C9) may cleave the isopropyl group, reverting the molecule to 3-iodocatechol . This is a critical instability risk.

-

Aromatic Hydroxylation: Less likely due to the steric bulk of Iodine and the Isopropoxy group shielding the ring.

-

-

Phase II (Conjugation):

-

Glucuronidation: The phenolic -OH is a prime target for UGT enzymes, forming a water-soluble glucuronide for renal excretion.

-

Metabolic Workflow Diagram

Figure 2: Predicted metabolic fate. The O-dealkylation pathway (left) leads to a catechol, which can undergo further oxidation to toxic quinones, whereas direct glucuronidation (right) leads to safe excretion.

References

-

PubChem. (2025).[1][2] Compound Summary: 2-Isopropoxyphenol (CAS 4812-20-8).[3][4][5] National Library of Medicine.[2] [Link]

-

National Institutes of Health (NIH). (2017). Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation.[6] PMC. [Link]

-

MDPI. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators.[7][8] Molecules.[1][2][9][4][10][11][6][8][12][13] [Link]

Sources

- 1. 2-Isopropylphenol | C9H12O | CID 6943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Isopropoxyphenol | C9H12O2 | CID 235373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Isopropoxyphenol, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 2-Isopropoxyphenol Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 2-Isopropoxyphenol (CAS 4812-20-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Dual Molecules Targeting 5-HT6 and GABA-A Receptors as a New Approach to Combat Depression Associated with Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Isopropoxyphenol | C9H12O2 | CID 20949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 13. Organic Syntheses Procedure [orgsyn.org]

Purity Analysis of 2-Iodo-6-isopropoxyphenol: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the purity analysis of 2-Iodo-6-isopropoxyphenol, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of purity for drug safety and efficacy, this document outlines a multi-faceted analytical approach designed for researchers, scientists, and drug development professionals. We delve into the probable synthetic pathways to anticipate potential process-related impurities and detail robust analytical methodologies for their identification and quantification. This guide emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. Methodologies covered include High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Karl Fischer titration for accurate water content determination. Each section provides not only step-by-step protocols but also the scientific rationale underpinning the chosen techniques, empowering the user to not just follow a method, but to understand and adapt it.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

The journey of a drug from laboratory synthesis to patient administration is underpinned by a rigorous commitment to quality and safety. A critical aspect of this is ensuring the purity of all chemical entities involved, from starting materials to the final Active Pharmaceutical Ingredient (API). 2-Iodo-6-isopropoxyphenol, as a bespoke intermediate, plays a pivotal role in the synthesis of more complex pharmaceutical molecules. Its purity profile directly influences the quality of the subsequent synthetic steps and, ultimately, the safety and efficacy of the final drug product.

Impurities, even in trace amounts, can have significant consequences. They may be inert, reducing the potency of the API, or they could be reactive, leading to the formation of toxic byproducts. Some impurities might even possess their own pharmacological activity, potentially causing unforeseen side effects. Therefore, a robust and comprehensive analytical strategy to identify and control impurities in 2-Iodo-6-isopropoxyphenol is not merely a regulatory requirement but a scientific necessity.

This guide is structured to provide a logical and in-depth approach to the purity analysis of this compound, starting from the theoretical understanding of potential impurities to the practical application of advanced analytical techniques.

Understanding the Impurity Profile: A Synthesis-Based Approach

A thorough understanding of the synthetic route used to produce 2-Iodo-6-isopropoxyphenol is the cornerstone of a targeted and effective purity analysis. The most probable synthetic pathway involves the direct iodination of 2-isopropoxyphenol. This allows us to anticipate a specific set of process-related impurities.

Caption: Synthetic pathway to 2-Iodo-6-isopropoxyphenol and potential impurity formation.

Based on this synthetic route, the following categories of impurities can be expected:

-

Starting Material: Unreacted 2-isopropoxyphenol is a primary potential impurity.

-

Regioisomers: The iodination of a substituted phenol is not always perfectly selective. Therefore, the formation of other iodinated isomers is highly probable. The most likely regioisomers are 4-Iodo-2-isopropoxyphenol and potentially 3-Iodo-6-isopropoxyphenol.

-

Over-iodinated Species: The reaction may proceed further, leading to the formation of di- and tri-iodinated isopropoxyphenols.

-

Residual Solvents and Reagents: Solvents used in the reaction and work-up, as well as any unreacted iodinating agents or their byproducts, can be present in the final product.

The analytical methods detailed in the following sections are chosen to effectively separate, identify, and quantify these anticipated impurities.

Chromatographic Analysis for Purity Determination

Chromatographic techniques are the workhorses of purity analysis, offering high-resolution separation of the main component from its impurities.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is the primary technique for determining the purity of 2-Iodo-6-isopropoxyphenol and quantifying its non-volatile impurities. A reverse-phase method is generally suitable for this type of compound.

Rationale for Method Selection:

-

High Resolution: HPLC provides excellent separation of structurally similar compounds, such as regioisomers.

-

Quantitative Accuracy: With proper validation, HPLC offers high precision and accuracy for the quantification of impurities.

-

Versatility: A wide range of stationary and mobile phases can be employed to optimize the separation.

Experimental Protocol: Reverse-Phase HPLC

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | A standard C18 column provides good retention and separation for moderately polar compounds. |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A gradient elution is recommended to ensure the separation of both polar and non-polar impurities. Phosphoric acid helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape. |

| Gradient | 0-2 min: 40% B2-15 min: 40-90% B15-18 min: 90% B18-20 min: 40% B | This gradient profile allows for the elution of a wide range of impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Detection | UV at 275 nm | Phenolic compounds typically exhibit strong UV absorbance around this wavelength. |

System Suitability:

Before sample analysis, the HPLC system must meet predefined system suitability criteria. This ensures the reliability of the analytical results.

| Parameter | Acceptance Criteria |

| Tailing Factor (for the main peak) | ≤ 2.0 |

| Theoretical Plates (for the main peak) | ≥ 2000 |

| Resolution (between the main peak and the closest eluting impurity) | ≥ 1.5 |

| Relative Standard Deviation (RSD) of replicate injections | ≤ 2.0% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities, such as residual solvents and certain process-related byproducts. The mass spectrometer provides structural information, aiding in the definitive identification of unknown peaks.

Rationale for Method Selection:

-

High Sensitivity: GC-MS is capable of detecting trace levels of volatile impurities.

-

Definitive Identification: The mass spectrum of an impurity serves as a chemical fingerprint, allowing for its identification by comparison with spectral libraries or through interpretation of fragmentation patterns.

-

Separation of Volatile Compounds: GC is ideal for separating compounds with sufficient vapor pressure.

Experimental Protocol: GC-MS

| Parameter | Condition | Rationale |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar column suitable for a wide range of volatile and semi-volatile compounds. |

| Carrier Gas | Helium at 1.0 mL/min | An inert carrier gas that is compatible with mass spectrometry. |

| Injection Mode | Split (10:1) | A split injection is suitable for analyzing the main component and major impurities. A splitless injection may be required for trace impurity analysis. |

| Injector Temp. | 250 °C | Ensures complete vaporization of the sample. |

| Oven Program | 50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min, hold 5 min | A temperature program that allows for the separation of a range of compounds with different boiling points. |

| MS Transfer Line | 280 °C | Prevents condensation of the analytes before they enter the mass spectrometer. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | The standard ionization technique for GC-MS, which produces reproducible fragmentation patterns. |

| Mass Range | 40-450 amu | A mass range that covers the expected molecular weights of the target compound and its likely impurities. |

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the unambiguous structural confirmation of the main component and the identification of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule, including the connectivity of atoms and their spatial arrangement. Both ¹H and ¹³C NMR are crucial for the complete characterization of 2-Iodo-6-isopropoxyphenol and its impurities.

Rationale for Method Selection:

-

Definitive Structural Information: NMR is the most powerful technique for elucidating the structure of organic molecules.

-

Identification of Isomers: NMR can readily distinguish between regioisomers based on differences in chemical shifts and coupling patterns.

-

Quantitative Analysis (qNMR): With the use of an internal standard, NMR can be used for quantitative analysis.

¹H NMR Spectral Interpretation (Predicted):

-

Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet system. The proton between the iodo and isopropoxy groups is expected to be the most downfield, while the proton para to the hydroxyl group will be the most upfield.

-

Isopropoxy Group: The methine proton (CH) of the isopropoxy group will appear as a septet, and the two methyl groups (CH₃) will appear as a doublet.

-

Hydroxyl Proton: The phenolic hydroxyl proton will appear as a broad singlet.

¹³C NMR Spectral Interpretation (Predicted):

Similarly, the ¹³C NMR spectrum can be predicted.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the iodine atom will be significantly shielded (upfield shift) compared to the other aromatic carbons. The carbon attached to the isopropoxy group will be deshielded (downfield shift).

-

Isopropoxy Group: Two signals are expected for the isopropoxy group: one for the methine carbon and one for the two equivalent methyl carbons.

Structural Elucidation of a Regioisomeric Impurity (Example: 4-Iodo-2-isopropoxyphenol):

The ¹H NMR spectrum of the 4-iodo isomer would show a different splitting pattern for the aromatic protons compared to the 2-iodo isomer, allowing for their differentiation. For instance, the proton between the hydroxyl and isopropoxy groups in the 4-iodo isomer would likely appear as a singlet, which would be a key distinguishing feature.

Determination of Water Content: Karl Fischer Titration

Water content is a critical parameter in the quality control of pharmaceutical intermediates, as it can affect stability and reactivity. Karl Fischer titration is the gold standard for the accurate determination of water content.

Rationale for Method Selection:

-

Specificity for Water: Unlike methods like loss on drying, Karl Fischer titration is specific for water and is not affected by the presence of other volatile substances.[1]

-

High Accuracy and Precision: The method is capable of delivering highly accurate and precise results for a wide range of water concentrations.

Experimental Protocol: Volumetric Karl Fischer Titration

| Parameter | Condition | Rationale |

| Titrant | One-component Karl Fischer reagent (e.g., CombiTitrant 5) | A commercially available, stabilized reagent containing iodine, sulfur dioxide, and a base in an alcohol. |

| Solvent | Methanol or a specialized Karl Fischer solvent | Methanol is a common solvent for Karl Fischer titration. For some phenols, a specialized solvent may be needed to prevent side reactions. |

| Sample Size | Dependent on the expected water content | The sample size should be chosen to give a reasonable titrant consumption. |

| Endpoint Detection | Bivoltammetric indication | A platinum electrode detects the excess iodine at the endpoint of the titration. |

Procedure:

-

Add a suitable volume of the Karl Fischer solvent to the titration vessel.

-

Titrate the solvent to dryness to eliminate any residual water.

-

Accurately weigh a suitable amount of the 2-Iodo-6-isopropoxyphenol sample and add it to the titration vessel.

-

Start the titration and record the volume of titrant consumed at the endpoint.

-

Calculate the water content based on the titrant consumption and the known titer of the Karl Fischer reagent.

Caption: A comprehensive workflow for the purity analysis of 2-Iodo-6-isopropoxyphenol.

Data Presentation and Interpretation

Table 1: Summary of Potential Impurities and Analytical Techniques

| Impurity | Potential Source | Primary Analytical Technique | Secondary Analytical Technique |

| 2-Isopropoxyphenol | Starting Material | HPLC, GC-MS | NMR |

| 4-Iodo-2-isopropoxyphenol | Regioisomeric byproduct | HPLC | NMR |

| 3-Iodo-6-isopropoxyphenol | Regioisomeric byproduct | HPLC | NMR |

| Di-iodinated isopropoxyphenols | Over-iodination | HPLC, GC-MS | NMR |

| Residual Solvents | Reaction/Work-up | GC-MS | - |

| Water | Adventitious | Karl Fischer Titration | - |

Conclusion

The purity analysis of 2-Iodo-6-isopropoxyphenol requires a multi-pronged approach that combines a theoretical understanding of potential impurities with the practical application of a suite of orthogonal analytical techniques. By employing a combination of HPLC for quantitative purity, GC-MS for volatile impurity identification, NMR for definitive structural elucidation, and Karl Fischer titration for water content, a comprehensive and reliable assessment of the material's quality can be achieved. The methodologies and rationales presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to ensure the integrity of this critical pharmaceutical intermediate, thereby contributing to the development of safe and effective medicines.

References

-

Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 2-Methoxyphenol on Newcrom R1 HPLC column. Retrieved from [Link]

-

Quality Analysis. (n.d.). What is Karl Fischer titration and how does it work?. Retrieved from [Link]

-

Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]

-

PubChem. (n.d.). 2-Isopropoxyphenol. Retrieved from [Link]

-

Journal of Analytical Atomic Spectrometry. (2003). Determination of iodinated phenol species at parts-per-trillion concentration levels in different water samples by solid-phase microextraction/offline GC-ICP-MS. Retrieved from [Link]

-

Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Retrieved from [Link]

-

LCGC International. (2008). Improving HPLC Separation of Polyphenols. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Isopropoxyphenol. Retrieved from [Link]

-

NIST. (n.d.). 2-Isopropoxyphenol. Retrieved from [Link]

-

Chemdad. (n.d.). 2-Isopropoxyphenol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

MDPI. (2018). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Retrieved from [Link]

-

NIH. (2022). Biomolecular NMR studies of the structure and biosynthesis of RiPP natural products. Retrieved from [Link]

-

NIH. (2022). Synthesis and characterization of a pair of O-fac/O-mer 12-P-6 alkyloxaphosphates with a P–O–C–C four-membered ring. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. Retrieved from [Link]

-

NIH. (2016). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]

-

Advanced Organic Chemistry. (n.d.). 13C NMR spectrum of 2-iodo-2-methylpropane. Retrieved from [Link]

-

NIH. (1984). Chemical synthesis and 2H NMR investigations of polyisoprenols: dynamics in model membranes. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. Retrieved from [Link]

-

NIH. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

-

ResearchGate. (2015). Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. Retrieved from [Link]

-

Digital CSIC. (2021). Analysis of alkylphenols, bisphenols and alkylphenol ethoxylates in microbial-fermented functional beverages and. Retrieved from [Link]

-

ResearchGate. (2003). (PDF) Determination of iodinated phenol species at parts-per-trillion concentration levels in different water samples by solid-phase microextraction/offline GC-ICP-MSPresented at the 2003 European Winter Conference on Plasma Spectrochemistry, Garmisch-Partenkirchen, Germany, January 12?17, 2003. Retrieved from [Link]

-

Academia.edu. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Retrieved from [Link]

-

Quveon. (n.d.). THE BASICS OF KARL FISCHER TITRATION. Retrieved from [Link]

Sources

Part 1: Core Molecular and Physicochemical Properties

An In-Depth Technical Guide to 2-Iodo-6-isopropoxyphenol for Researchers and Drug Development Professionals

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound 2-Iodo-6-isopropoxyphenol. It covers its molecular properties, a validated synthesis protocol, its applications as a chemical intermediate, and essential safety information.

2-Iodo-6-isopropoxyphenol is a substituted phenol derivative that serves as a valuable building block in organic synthesis. The presence of three distinct functional groups—a hydroxyl group, an iodine atom, and an isopropoxy group—on the aromatic ring makes it a versatile precursor for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The strategic placement of the iodo and isopropoxy groups influences the molecule's reactivity and physicochemical properties.

Summary of Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 278.09 g/mol | [1] |

| Molecular Formula | C9H11IO2 | [1] |

| CAS Number | 1243280-95-6 | [1] |

| SMILES Code | OC1=C(OC(C)C)C=CC=C1I | [1] |

| Appearance | Inferred to be a solid or high-boiling liquid | General knowledge |

| Solubility | Expected to be soluble in organic solvents like ethers, and chlorinated solvents | General knowledge |

Part 2: Synthesis of 2-Iodo-6-isopropoxyphenol: A Protocol for Researchers

The synthesis of 2-Iodo-6-isopropoxyphenol can be achieved through the electrophilic iodination of its precursor, 2-isopropoxyphenol. The hydroxyl and isopropoxy groups are ortho-, para-directing, making the regioselectivity of the iodination a critical aspect of the synthesis. The following protocol is based on established methods for the iodination of substituted phenols.[2][3]

Experimental Protocol: Direct Iodination of 2-Isopropoxyphenol

Objective: To synthesize 2-Iodo-6-isopropoxyphenol via electrophilic iodination of 2-isopropoxyphenol.

Materials:

-

2-Isopropoxyphenol (1 equivalent)

-

N-Iodosuccinimide (NIS) (1.1 equivalents)

-

Acetonitrile (solvent)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (eluent)

Procedure:

-

In a round-bottom flask, dissolve 2-isopropoxyphenol in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Iodosuccinimide (NIS) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Collect the fractions containing the desired product and concentrate to yield 2-Iodo-6-isopropoxyphenol.

Causality Behind Experimental Choices:

-

N-Iodosuccinimide (NIS): NIS is chosen as the iodinating agent due to its mild nature and ease of handling compared to molecular iodine with an oxidizing agent.

-

Acetonitrile: This polar aprotic solvent is suitable for dissolving the reactants and facilitating the reaction.

-

Low Temperature: Performing the addition of NIS at 0 °C helps to control the reaction rate and minimize the formation of potential di-iodinated byproducts.

-

Aqueous Workup: The sodium thiosulfate quench removes any unreacted iodine species, and the subsequent extractions and washes purify the product from water-soluble impurities.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-Iodo-6-isopropoxyphenol.

Part 3: Chemical Reactivity and Applications in Synthetic Chemistry

2-Iodo-6-isopropoxyphenol is a versatile intermediate due to its multiple reactive sites. The iodine atom is particularly useful for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, which are fundamental in modern drug discovery.

Key Chemical Transformations:

-

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

-

Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form substituted anilines.

-

Etherification/Esterification: The phenolic hydroxyl group can be readily converted into ethers or esters.

Hypothetical Experimental Protocol: Suzuki Cross-Coupling

Objective: To demonstrate the utility of 2-Iodo-6-isopropoxyphenol as a substrate in a Suzuki cross-coupling reaction.

Materials:

-

2-Iodo-6-isopropoxyphenol (1 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Pd(PPh3)4 (0.05 equivalents)

-

Potassium carbonate (2 equivalents)

-

1,4-Dioxane and Water (4:1 solvent mixture)

Procedure:

-

To a reaction vessel, add 2-Iodo-6-isopropoxyphenol, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent mixture of 1,4-dioxane and water.

-

Add the palladium catalyst, Pd(PPh3)4.

-

Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield the desired biaryl product.

Role as a Versatile Intermediate

Caption: Reactivity of 2-Iodo-6-isopropoxyphenol as a synthetic intermediate.

Part 4: Analytical Characterization

The structural confirmation of 2-Iodo-6-isopropoxyphenol would be performed using a suite of standard analytical techniques.[4] The expected spectral data are summarized below.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplets), methine proton of the isopropoxy group (septet), methyl protons of the isopropoxy group (doublet), and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances for the aromatic carbons (including the carbon bearing the iodine and the carbons bearing the oxygen atoms), and signals for the isopropoxy group carbons. |

| IR Spectroscopy | Characteristic peaks for O-H stretching (broad), C-O stretching, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 278.09, along with a characteristic fragmentation pattern. |

Part 5: Safety, Handling, and Storage

While a specific safety data sheet (SDS) for 2-Iodo-6-isopropoxyphenol is not widely available, precautions should be based on structurally similar compounds like iodophenols and isopropoxyphenols.[5][6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]

-

Handling: Handle in a well-ventilated area or in a fume hood to avoid inhalation of any vapors or dust. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound may be light-sensitive.[7]

-

First Aid:

Conclusion

2-Iodo-6-isopropoxyphenol is a chemical compound with significant potential as a building block in organic synthesis, particularly for applications in drug discovery and development. Its well-defined reactive sites allow for predictable and versatile chemical transformations. This guide provides a foundational understanding of its properties, a practical synthesis protocol, and essential safety guidelines to enable researchers to effectively and safely utilize this compound in their work.

References

- Vertex AI Search. (2023, February 28).

- Carl ROTH.

- 3 - SAFETY D

- BLD Pharm. 2-Iodo-6-isopropoxyphenol.

- Fisher Scientific. (2024, March 29).

- CPAChem.

- Benchchem. A Comparative Guide to the Synthesis of 2-Iodo-6-methoxyphenol: Established Methods vs.

- PubChem. 2-Iodophenol | C6H5IO | CID 10784.

- ChemicalBook. 2-Iodophenol synthesis.

- NIST. 2-Isopropoxyphenol.

- Benchchem. Technical Support Center: Synthesis of 2-Iodo-6-methoxyphenol.

- PubChem. 2-Isopropoxyphenol | C9H12O2 | CID 20949.

- PubChem. 4-Isopropoxyphenol | C9H12O2 | CID 82001.

- Thermo Fisher Scientific. 2-Isopropoxyphenol, 97% 25 g.

- Cheméo. Chemical Properties of 2-Isopropoxyphenol (CAS 4812-20-8).

- Google Patents. WO2011161687A1 - Process for preparing extra pure 2, 6-diisopropyl phenol.

- ResearchGate. (2025, August 6). A Simple Synthesis of o-Isopropoxyphenol.

- PubChem. 2-Isopropoxy-4-propenylphenol | C12H16O2 | CID 45266888.

- PMC. Tools shaping drug discovery and development.

Sources

- 1. 1243280-95-6|2-Iodo-6-isopropoxyphenol|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Iodophenol synthesis - chemicalbook [chemicalbook.com]

- 4. Tools shaping drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. carlroth.com [carlroth.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. cpachem.com [cpachem.com]

An In-depth Technical Guide to the Stability of 2-Iodo-6-isopropoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Iodo-6-isopropoxyphenol is a substituted phenolic compound with potential applications in pharmaceutical and chemical synthesis. Its stability is a critical parameter for its reliable use and storage. The molecule's structure, featuring a phenolic hydroxyl group, a labile carbon-iodine bond, and an isopropoxy group on an aromatic ring, suggests susceptibility to photolytic, thermal, and oxidative degradation. This guide provides a comprehensive analysis of these potential degradation pathways, recommended storage and handling procedures, and detailed protocols for stability assessment. The insights presented are inferred from data on structurally related molecules and are intended to provide a robust framework for ensuring the integrity of 2-Iodo-6-isopropoxyphenol in a research and development setting.

Introduction to 2-Iodo-6-isopropoxyphenol

2-Iodo-6-isopropoxyphenol belongs to the class of halogenated phenols, which are important intermediates in organic synthesis. The presence of an iodine atom, an isopropoxy group, and a hydroxyl group on the benzene ring imparts specific chemical properties and reactivity to the molecule. Understanding the stability of this compound under various conditions is paramount for its application in drug discovery and development, where purity and integrity are non-negotiable.

Potential Degradation Pathways

The stability of 2-Iodo-6-isopropoxyphenol is intrinsically linked to its molecular structure. The primary routes of degradation are anticipated to be photodegradation, thermal decomposition, and oxidation. The influence of pH is also a critical factor to consider.

2.1. Photolytic Degradation

The carbon-iodine (C-I) bond in aromatic compounds is known to be photosensitive and can undergo homolytic cleavage upon exposure to ultraviolet (UV) or visible light.[1] This can lead to the formation of a phenyl radical and an iodine radical, initiating a cascade of secondary reactions, including de-iodination to form 2-isopropoxyphenol or polymerization.

dot

Caption: Predicted photolytic degradation pathway of 2-Iodo-6-isopropoxyphenol.

2.2. Thermal Degradation

While generally more stable than the C-I bond to light, elevated temperatures can also promote the cleavage of the C-I bond. Additionally, the isopropoxy group, while relatively stable, could potentially undergo ether cleavage at very high temperatures, although this is less likely under typical storage conditions.

2.3. Oxidative Degradation

The phenolic hydroxyl group makes 2-Iodo-6-isopropoxyphenol susceptible to oxidation. This can be initiated by atmospheric oxygen and accelerated by factors such as light, heat, and the presence of metal ions.[1] Oxidation of the phenol moiety can lead to the formation of colored quinone-type byproducts.

dot

Caption: Predicted oxidative degradation pathway of 2-Iodo-6-isopropoxyphenol.

2.4. pH-Mediated Degradation

Phenolic compounds can be unstable in alkaline conditions.[2][3] At high pH, the hydroxyl group is deprotonated to form a phenoxide ion, which is more susceptible to oxidation than the protonated phenol. Therefore, storage in basic solutions should be avoided. Acidic conditions are generally more favorable for the stability of phenols.[4]

Recommended Storage and Handling

To mitigate the predicted degradation pathways, stringent storage and handling protocols are essential. The following recommendations are based on the analysis of structurally similar compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | ≤ 4°C | To minimize thermal degradation and slow down oxidative processes. |

| Light | Protect from light (use amber vials) | To prevent photolytic cleavage of the carbon-iodine bond.[1] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) | To minimize contact with oxygen and prevent oxidative degradation.[5] |

| Moisture | Store in a dry environment (use of desiccants is advisable) | Moisture can accelerate certain degradation reactions. |

| pH | Avoid basic conditions | The phenoxide ion formed at high pH is more prone to oxidation.[2][3] |

| Container | Tightly sealed, chemically resistant glass containers (e.g., borosilicate amber glass) | To prevent contamination and exposure to air and moisture.[1] |

Experimental Protocols for Stability Assessment

A comprehensive stability testing program should be implemented to empirically determine the stability of 2-Iodo-6-isopropoxyphenol. This typically involves subjecting the compound to stress conditions (e.g., elevated temperature, light, and humidity) and analyzing for degradation over time.

4.1. Forced Degradation Study

A forced degradation study is designed to intentionally degrade the sample to identify potential degradation products and pathways.

Protocol 1: Forced Degradation of 2-Iodo-6-isopropoxyphenol

-

Sample Preparation: Prepare a stock solution of 2-Iodo-6-isopropoxyphenol in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Basic: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.

-

Thermal: Incubate the solid compound at 60°C for 7 days.

-

Photolytic: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours.

-

-

Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by HPLC-UV.

-

Peak Purity and Mass Balance: Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the main peak area. Use a photodiode array (PDA) detector to assess peak purity. Calculate the mass balance to account for all the material.

dot

Sources

Methodological & Application

Application Notes and Protocols: 2-Iodo-6-isopropoxyphenol as a Versatile Precursor for the Synthesis of Heterocyclic Compounds

For correspondence:

Introduction: Unlocking Heterocyclic Diversity from a Pre-functionalized Phenolic Building Block

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with their unique architectures bestowing a vast array of biological activities and physical properties. The strategic synthesis of these scaffolds often relies on the use of pre-functionalized starting materials that enable efficient and convergent routes to complex molecular targets. 2-Iodo-6-isopropoxyphenol is a valuable such precursor, offering a unique combination of functionalities: a nucleophilic hydroxyl group, a sterically accessible iodine atom for cross-coupling reactions, and a bulky isopropoxy group that can influence regioselectivity and solubility. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the utility of 2-iodo-6-isopropoxyphenol in the synthesis of diverse heterocyclic systems. We will delve into detailed, field-proven protocols for key transformations, including Sonogashira couplings for benzofuran synthesis, Ullmann-type condensations for dibenzofuran construction, and Buchwald-Hartwig aminations for the preparation of novel amino-heterocycles. The causality behind experimental choices will be elucidated, ensuring that each protocol is a self-validating system for achieving high-yielding and reproducible results.

Physicochemical Properties and Synthesis of 2-Iodo-6-isopropoxyphenol

A thorough understanding of the starting material is paramount for successful synthetic campaigns.

Physicochemical Data of the Precursor's Precursor: 2-Isopropoxyphenol

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₂ | [1] |

| Molecular Weight | 152.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | Thermo Fisher Scientific |

| Boiling Point | 215-217 °C | ChemicalBook |

Proposed Synthesis of 2-Iodo-6-isopropoxyphenol

The direct iodination of 2-isopropoxyphenol provides a straightforward route to the target precursor. The ortho- and para-directing effect of the hydroxyl group, combined with the steric hindrance of the isopropoxy group, favors iodination at the less hindered ortho-position.

Reaction Scheme:

Caption: Proposed synthesis of 2-Iodo-6-isopropoxyphenol.

Detailed Experimental Protocol: Synthesis of 2-Iodo-6-isopropoxyphenol

-

Materials:

-

2-Isopropoxyphenol (1.0 equiv)

-

Iodine (I₂) (1.1 equiv)

-

Sodium bicarbonate (NaHCO₃) (1.5 equiv)

-

Methanol (MeOH)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of 2-isopropoxyphenol in methanol, add sodium bicarbonate.

-

Stir the mixture at room temperature until the base has dissolved.

-

Add a solution of iodine in methanol dropwise to the reaction mixture over 30 minutes.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with deionized water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 2-iodo-6-isopropoxyphenol.

-

-

Expected Characterization Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.25 (dd, J = 8.0, 1.6 Hz, 1H), 6.90 (t, J = 8.0 Hz, 1H), 6.75 (dd, J = 8.0, 1.6 Hz, 1H), 5.50 (s, 1H, -OH), 4.45 (sept, J = 6.0 Hz, 1H), 1.35 (d, J = 6.0 Hz, 6H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 147.0, 145.5, 129.5, 121.0, 112.5, 87.0, 72.0, 22.5.

-

IR (thin film, cm⁻¹): 3450 (br, O-H), 2975, 1580, 1450, 1250, 1120, 750.

-

Application in Heterocyclic Synthesis

Synthesis of Benzofurans via Sonogashira Coupling and Cyclization

The palladium- and copper-catalyzed Sonogashira coupling of terminal alkynes with 2-iodo-6-isopropoxyphenol, followed by an intramolecular cyclization, is a powerful and convergent strategy for the synthesis of substituted benzofurans.[2] The isopropoxy group can sterically influence the approach of the coupling partners and may affect the electronic properties of the aromatic ring, thereby modulating the reaction rate and yield.

Reaction Workflow:

Caption: Workflow for benzofuran synthesis.

Detailed Experimental Protocol: One-Pot Synthesis of a 2-Substituted 7-Isopropoxybenzofuran

-

Materials:

-

2-Iodo-6-isopropoxyphenol (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2-iodo-6-isopropoxyphenol, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous THF (or DMF) and triethylamine.

-

Add the terminal alkyne dropwise to the stirred solution.

-

Heat the reaction mixture to 60-80 °C and monitor by TLC.

-

Upon consumption of the starting material, cool the reaction to room temperature.

-

If cyclization is not complete, add a base such as potassium carbonate (K₂CO₃) (2.0 equiv) and continue heating.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired benzofuran.